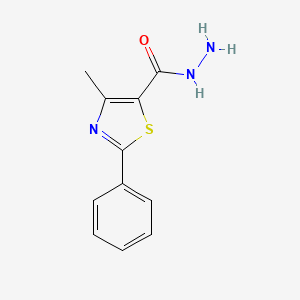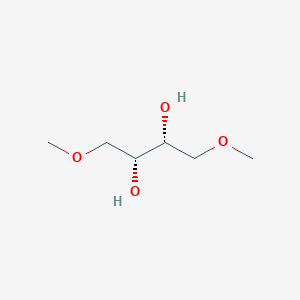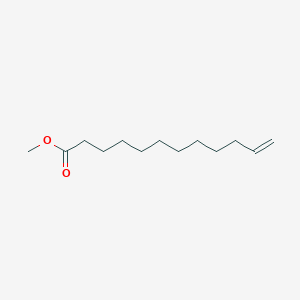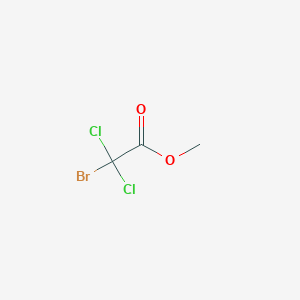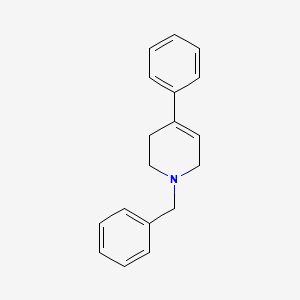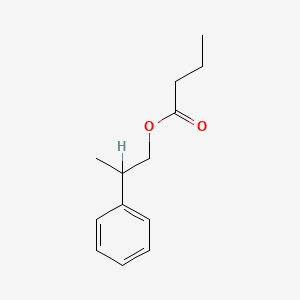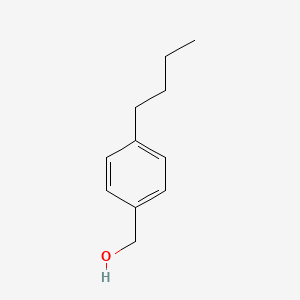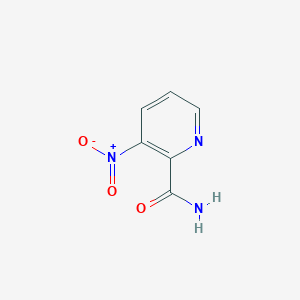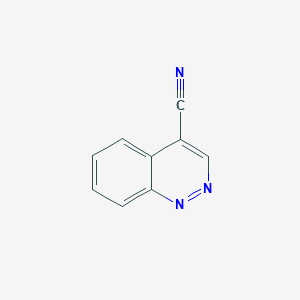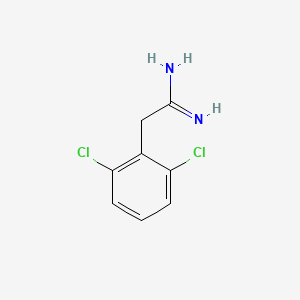
Acetato de Smilagenina
Descripción general
Descripción
El acetato de smilagenina es un derivado de sapogenina, un tipo de compuesto esteroideo que se encuentra en diversas especies de plantas. Es conocido por sus posibles propiedades neuroprotectoras y se ha investigado su uso en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Aplicaciones Científicas De Investigación
El acetato de smilagenina se ha estudiado por sus posibles efectos neuroprotectores. Ha mostrado promesa en revertir la neurotoxicidad por radicales libres y restaurar los niveles de factores de crecimiento neuronal y receptores de dopamina en el cerebro . Esto lo convierte en un candidato para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Además, el this compound se ha investigado por su capacidad de regular al alza la expresión del receptor M2 de acetilcolina, que es relevante para la investigación de la demencia .
Mecanismo De Acción
El acetato de smilagenina ejerce sus efectos induciendo factores neurotróficos, que ayudan a proteger las neuronas del daño. Revierte fácilmente la neurotoxicidad por radicales libres y restaura los niveles de factores de crecimiento neuronal y receptores de dopamina en el cerebro . El compuesto también promueve la fosforilación de CREB, lo que lleva a niveles aumentados de factor neurotrófico derivado de la línea celular glial y factor neurotrófico derivado del cerebro .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Smilagenin acetate plays a significant role in biochemical reactions. It interacts with acetylcholine m2 receptors . The nature of these interactions involves the upregulation of the expression of these receptors .
Cellular Effects
Smilagenin acetate has profound effects on various types of cells and cellular processes. It influences cell function by reversing free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons . It also reverses the decrease of neuronal growth factors and dopamine receptors in the brain .
Molecular Mechanism
The molecular mechanism of action of Smilagenin acetate involves its binding interactions with biomolecules, specifically acetylcholine m2 receptors . It increases the expression of these receptors, thereby influencing enzyme activation and changes in gene expression .
Metabolic Pathways
Smilagenin acetate is involved in metabolic pathways, particularly those involving acetylcholine m2 receptors
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El acetato de smilagenina se puede sintetizar mediante la acetolísis de la smilagenina utilizando dietil éter de trifluoruro de boro en anhídrido acético. Este proceso produce 20-α-metil epóxicolesteno como producto mayoritario, junto con otros derivados . Se puede lograr una mayor regioselectividad utilizando cloruro de zinc en anhídrido acético .
Métodos de producción industrial: Los métodos de producción industrial para el this compound no están ampliamente documentados. la síntesis normalmente implica el uso de sapogeninas derivadas de plantas, seguido de modificaciones químicas para obtener el derivado acetato deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de smilagenina experimenta varias reacciones químicas, incluyendo acetolísis, hidrólisis y epoxidación .
Reactivos y condiciones comunes:
Acetolísis: Dietil éter de trifluoruro de boro en anhídrido acético.
Hidrólisis: Hidrólisis básica utilizando hidróxido de potasio en etanol.
Epoxidación: Formación de derivados de epóxicolesteno.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen 20-α-metil epóxicolesteno, derivados de furosteno y diastereómeros 23-acetil-espirostanoles .
Comparación Con Compuestos Similares
Compuestos similares:
- Acetato de sarsasapogenina
- Acetato de 3-epismilagenina
- Acetato de 23-oxo-3-epismilagenina
Singularidad: El acetato de smilagenina es único debido a sus propiedades neuroprotectoras específicas y su capacidad para regular al alza los receptores M2 de acetilcolina . Esto lo distingue de otros compuestos similares, que pueden no exhibir el mismo nivel de efectos neuroprotectores o modulación de receptores.
Propiedades
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-BSPYNPCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4947-75-5, 35319-91-6 | |
| Record name | Isosarsasapogenin, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN, ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


